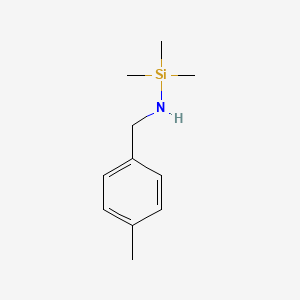
Palladium oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium oxalate is a coordination compound consisting of palladium and oxalate ions. It is known for its stability and unique properties, making it a valuable compound in various scientific and industrial applications. The compound is often used as a precursor for the synthesis of palladium nanoparticles and other palladium-based materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Palladium oxalate can be synthesized through the reaction of palladium chloride with potassium oxalate in an aqueous solution. The reaction typically involves mixing a solution of palladium chloride with a solution of potassium oxalate, followed by stirring and UV irradiation to form this compound as an intermediate . The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and pH to achieve high yields and purity of the compound. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Palladium oxalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form palladium dioxide.
Reduction: It can be reduced to form palladium metal, often used in catalysis.
Substitution: this compound can participate in substitution reactions with other ligands to form different palladium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands such as amines or phosphines can be used under controlled conditions.
Major Products Formed:
Oxidation: Palladium dioxide.
Reduction: Palladium metal nanoparticles.
Substitution: Various palladium complexes with different ligands.
Applications De Recherche Scientifique
Palladium oxalate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of palladium oxalate involves its ability to form stable complexes with various ligands. The oxalate ions coordinate with the palladium center, stabilizing the compound and allowing it to participate in various chemical reactions. In catalytic applications, this compound can be reduced to form palladium nanoparticles, which act as active sites for catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and substrates used .
Comparaison Avec Des Composés Similaires
Palladium chloride: Used as a precursor for various palladium-based catalysts.
Palladium acetate: Commonly used in organic synthesis and catalysis.
Palladium nitrate: Used in the preparation of palladium nanoparticles and other materials.
Palladium oxalate stands out due to its specific coordination with oxalate ions, which imparts unique properties and reactivity compared to other palladium complexes .
Propriétés
Formule moléculaire |
C2H2O4Pd |
|---|---|
Poids moléculaire |
196.45 g/mol |
Nom IUPAC |
oxalic acid;palladium |
InChI |
InChI=1S/C2H2O4.Pd/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |
Clé InChI |
PZKNFJIOIKQCPA-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)O)O.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


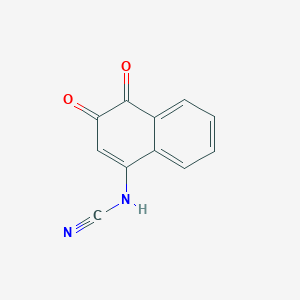

![3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11902043.png)


![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
![(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11902069.png)
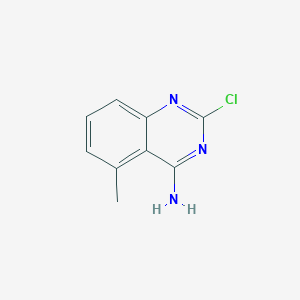
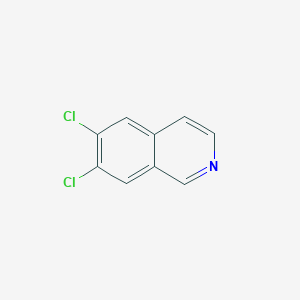
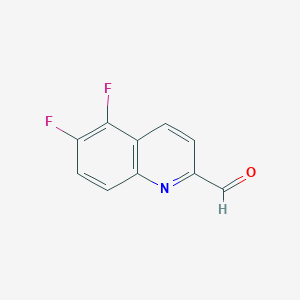

![Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11902091.png)
![1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902099.png)
